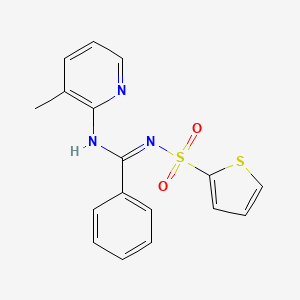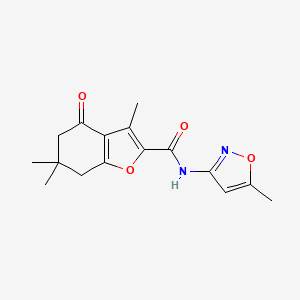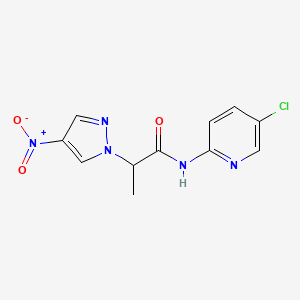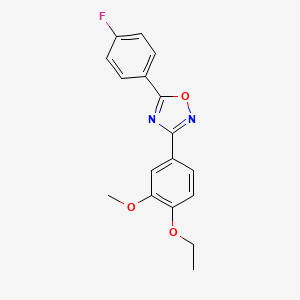
N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide
描述
N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide is a synthetic organic compound. It belongs to a class of compounds known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s unique structure, featuring a chlorinated aromatic ring and a pyrrolidinylthio group, suggests potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the aromatic amine: Starting with 3-chloro-4-methylaniline, the amine group is protected or activated for subsequent reactions.
Thioester formation: The intermediate is reacted with a thioester derivative of 2,5-dioxo-1-phenyl-3-pyrrolidine to form the desired thioamide linkage.
Final coupling: The protected amine is deprotected and coupled with the thioester intermediate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Catalyst selection: Using efficient catalysts to increase yield and reduce reaction time.
Reaction conditions: Optimizing temperature, pressure, and solvent systems to ensure high purity and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the aromatic ring, leading to different reduced derivatives.
Substitution: The aromatic chlorine can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals or as a reagent in various industrial processes.
作用机制
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide would depend on its specific biological target. Generally, such compounds may:
Interact with enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Bind to receptors: Modulate receptor activity, leading to changes in cellular signaling.
Disrupt cellular processes: Interfere with DNA replication, protein synthesis, or other critical cellular functions.
相似化合物的比较
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide
- N-(3-chloro-4-methylphenyl)-3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]butanamide
Uniqueness
N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide stands out due to its specific structural features, such as the chlorinated aromatic ring and the thioamide linkage, which may confer unique biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-13-7-8-14(11-16(13)21)22-18(24)9-10-27-17-12-19(25)23(20(17)26)15-5-3-2-4-6-15/h2-8,11,17H,9-10,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMHMYXGFQBNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCSC2CC(=O)N(C2=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4233868.png)
![2-[4-[(Cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B4233889.png)
![2-[(18,18-dimethyl-14-morpholin-4-yl-17-oxa-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B4233893.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B4233896.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfonylamino]propanamide](/img/structure/B4233905.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4233923.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4233929.png)
![ETHYL 3-(2-{3-[(4-FLUOROPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE](/img/structure/B4233935.png)
![2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol](/img/structure/B4233941.png)

![N-[(3-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride](/img/structure/B4233963.png)

